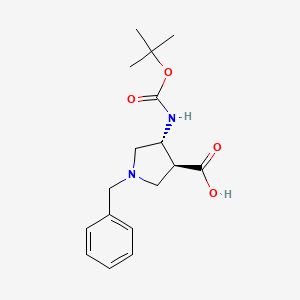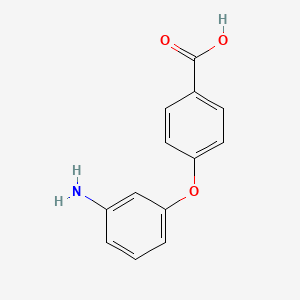
4-(3-Aminophenoxy)benzoesäure
Übersicht
Beschreibung
“4-(3-Aminophenoxy)benzoic acid” is a chemical compound with the molecular formula C13H11NO3 . It is a yellow to brown solid at room temperature .
Molecular Structure Analysis
The molecular structure of “4-(3-Aminophenoxy)benzoic acid” is represented by the InChI code1S/C13H11NO3/c14-10-2-1-3-12(8-10)17-11-6-4-9(5-7-11)13(15)16/h1-8H,14H2,(H,15,16) . The molecular weight of this compound is 229.24 g/mol . Physical and Chemical Properties Analysis
“4-(3-Aminophenoxy)benzoic acid” is a yellow to brown solid at room temperature . It has a molecular weight of 229.24 g/mol .Wissenschaftliche Forschungsanwendungen
Synthese von sternförmigen Oligoimiden
4-(3-Aminophenoxy)benzoesäure: wird bei der Synthese von sternförmigen Oligoimiden durch Hochtemperatur-Polykondensation eingesetzt . Diese Oligoimide haben endständige Aminogruppen und zeigen Löslichkeit in organischen Lösungsmitteln, was für die Herstellung von Polymer-Nanopartikeln vom Typ „Kern-Schale“ von Vorteil sein kann. Diese Methode ermöglicht die Kontrolle des Moleküldesigns und die Synthese komplexer Strukturen wie Blockcopolymer-Sterne und dendritische Sterne.
Katalyse in Polykondensationsreaktionen
Die Verbindung dient als Katalysator in Polykondensationsreaktionen, insbesondere bei der Synthese von Polyimiden . Sie erleichtert die Bildung von Polyamidsäuren und deren anschließende Imidisierung, was entscheidend für die Entwicklung von Polymeren mit hohen physikalischen und mechanischen Eigenschaften ist. Diese katalytische Rolle ist wichtig, um Diamine mit geringer Reaktivität in den Syntheseprozess einzubeziehen.
Photokatalytischer Abbau von Antibiotika
Im Bereich der Umweltwissenschaften wurden This compound-Derivate als Photokatalysatoren für den Abbau von Antibiotika eingesetzt . Diese Anwendung ist entscheidend für die Bewältigung des Problems der Antibiotika-Kontamination in Gewässern und die Entwicklung nachhaltiger Methoden zur Wasseraufbereitung.
Raman-Spektroskopie und Druckstudien
Die Benzoesäurederivate, einschließlich This compound, werden unter Druck mit Raman-Spektroskopie untersucht, um ihre physikalischen Eigenschaften zu verstehen . Diese Studien sind für die Materialforschung und pharmazeutische Anwendungen unerlässlich und liefern Einblicke in die Struktur-Eigenschafts-Beziehungen dieser Verbindungen.
Forschung und Entwicklung neuer Materialien
Diese Verbindung ist auch in der Forschung und Entwicklung neuer Materialien von Bedeutung. Ihre einzigartigen Eigenschaften machen sie zu einer wertvollen Ressource für Wissenschaftler, die nach Innovationen und der Entwicklung von Materialien mit spezifischen gewünschten Eigenschaften suchen .
Hochdruckverhaltenanalyse
Das Hochdruckverhalten von This compound und deren Derivaten ist in der pharmazeutischen Industrie von besonderem Interesse . Das Verständnis des Verhaltens dieser Verbindungen unter Druck kann zu besseren Erkenntnissen über die Tablettenbildung und die Stabilität von Arzneimitteln führen.
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that benzoic acid derivatives, such as this compound, often interact with various enzymes and receptors in the body .
Mode of Action
It can be inferred from the properties of similar compounds that it may interact with its targets through hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
For instance, they are known to be involved in the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds .
Pharmacokinetics
They are typically metabolized in the liver and excreted in the urine .
Result of Action
Benzoic acid derivatives are known to have various biological effects, including antimicrobial, antifungal, and antiviral activities .
Biochemische Analyse
Biochemical Properties
4-(3-Aminophenoxy)benzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as carboxyl methyltransferases, which catalyze the methylation of benzoic acid derivatives . These interactions are crucial for the biosynthesis of various aromatic compounds. Additionally, 4-(3-Aminophenoxy)benzoic acid can act as a substrate for enzymes involved in oxidative and reductive processes, influencing the overall metabolic pathways within cells .
Cellular Effects
The effects of 4-(3-Aminophenoxy)benzoic acid on cellular processes are multifaceted. It has been shown to influence cell signaling pathways, particularly those involving oxidative stress responses. The compound can modulate the activity of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase, thereby affecting cellular redox balance . Furthermore, 4-(3-Aminophenoxy)benzoic acid can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 4-(3-Aminophenoxy)benzoic acid exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity . Additionally, the compound can influence gene expression by interacting with DNA-binding proteins and transcription factors, leading to changes in the transcriptional landscape of the cell . These molecular interactions are critical for understanding the compound’s role in cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(3-Aminophenoxy)benzoic acid can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 4-(3-Aminophenoxy)benzoic acid can undergo oxidative degradation, leading to the formation of various byproducts . These byproducts can have distinct effects on cellular processes, necessitating careful monitoring of the compound’s stability in experimental settings.
Dosage Effects in Animal Models
The effects of 4-(3-Aminophenoxy)benzoic acid in animal models are dose-dependent. At lower doses, the compound has been observed to enhance cellular antioxidant capacity and improve metabolic function . At higher doses, it can exhibit toxic effects, including oxidative stress and cellular damage . These findings highlight the importance of optimizing dosage to achieve desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
4-(3-Aminophenoxy)benzoic acid is involved in several metabolic pathways, particularly those related to the biosynthesis and degradation of aromatic compounds. It can be metabolized through phase II biotransformation processes, including N-acetylation and conjugation with glycine . These metabolic pathways are essential for the compound’s detoxification and elimination from the body, influencing its overall bioavailability and efficacy.
Transport and Distribution
The transport and distribution of 4-(3-Aminophenoxy)benzoic acid within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cellular membranes, influencing its intracellular localization and accumulation . Additionally, binding to specific proteins can affect its distribution within different cellular compartments, impacting its overall biological activity.
Subcellular Localization
4-(3-Aminophenoxy)benzoic acid exhibits specific subcellular localization patterns, which are crucial for its activity and function. The compound can be localized to the cytosol, where it interacts with cytosolic enzymes and regulatory proteins . Additionally, it may be targeted to specific organelles, such as the mitochondria or nucleus, through post-translational modifications or targeting signals . These localization patterns are essential for understanding the compound’s role in cellular processes.
Eigenschaften
IUPAC Name |
4-(3-aminophenoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c14-10-2-1-3-12(8-10)17-11-6-4-9(5-7-11)13(15)16/h1-8H,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSWHOWJHICZQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594281 | |
| Record name | 4-(3-Aminophenoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165250-87-3 | |
| Record name | 4-(3-Aminophenoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-(3-Aminophenoxy)benzoic acid contribute to the properties of Vapor-Grown Carbon Nanofiber (VGCNF) reinforced nanocomposites?
A1: 4-(3-Aminophenoxy)benzoic acid is key to enhancing the interaction between VGCNFs and the polymer matrix. [, ] The amine group of the acid reacts with the VGCNFs, creating functionalized H2N-VGCNFs. [] These functionalized nanofibers are then incorporated into the polyimide matrix during the synthesis process. [, ] This in-situ polymerization method, using 4-(3-Aminophenoxy)benzoic acid as a linker, is believed to improve the dispersion of VGCNFs within the polyimide, ultimately leading to enhanced mechanical and thermal properties of the resulting nanocomposite. []
Q2: What are the advantages of using 4-(3-Aminophenoxy)benzoic acid in the synthesis of polyimide nanocomposites compared to incorporating pristine VGCNFs?
A2: Utilizing 4-(3-Aminophenoxy)benzoic acid to functionalize VGCNFs offers several advantages over directly incorporating pristine VGCNFs. Firstly, the functionalization enhances the compatibility between the hydrophobic VGCNFs and the hydrophilic polyimide matrix. [] This improved compatibility leads to a more homogeneous dispersion of VGCNFs throughout the matrix, preventing aggregation and maximizing their reinforcing effect. [] Secondly, the covalent bonding between the functionalized VGCNFs and the polyimide matrix provides stronger interfacial adhesion, resulting in enhanced load transfer and improved mechanical properties of the nanocomposite. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde](/img/structure/B1319988.png)





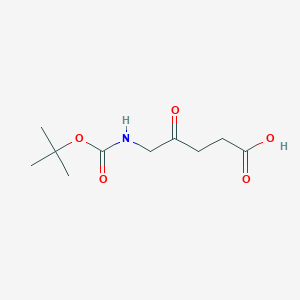
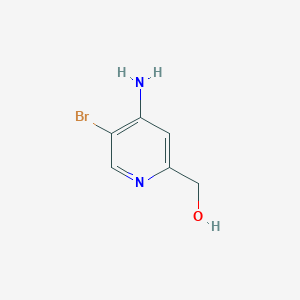
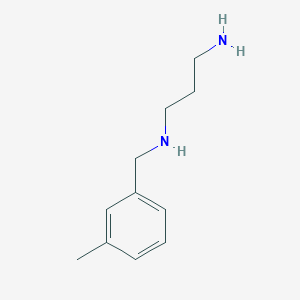
![(9H-Fluoren-9-YL)methyl 2,4-dichloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B1320005.png)
![Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1320006.png)
